

# Preliminary Technical Data Sheet: 2',6'-Dihydroxy-4,4'-dimethoxychalcone

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## Compound of Interest

Compound Name: 2',6'-Dihydroxy-4,4'-dimethoxychalcone

CAS No.: 94441-99-3

Cat. No.: B1233953

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For Research, Scientific, and Drug Development Professionals

## Chemical Identification

This document provides a technical overview of **2',6'-Dihydroxy-4,4'-dimethoxychalcone**, a naturally occurring chalcone. Due to a lack of extensive research on this specific molecule, this guide also incorporates data from closely related chalcone derivatives to provide a broader context for its potential biological activities.

Identifier	Value
CAS Number	20621-49-2
IUPAC Name	(2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Molecular Formula	C <sub>17</sub> H <sub>16</sub> O <sub>5</sub>
Molecular Weight	300.31 g/mol

## Known Synonyms

- (E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
- (E)-**2',6'-Dihydroxy-4,4'-dimethoxychalcone**
- Gymnogrammene

## Synthesis

The synthesis of **2',6'-Dihydroxy-4,4'-dimethoxychalcone** can be achieved via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.

## Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of structurally similar chalcones and may require optimization for this specific compound.

Materials:

- 2,6-Dihydroxy-4-methoxyacetophenone
- 4-Methoxybenzaldehyde
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

- n-hexane and acetone for elution

#### Procedure:

- In a round-bottom flask, dissolve 2,6-Dihydroxy-4-methoxyacetophenone (1 equivalent) and 4-Methoxybenzaldehyde (1 equivalent) in ethanol.
- To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 50% w/v).
- Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
- The precipitated crude product is then collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by column chromatography on silica gel, using a solvent system such as n-hexane:acetone to elute the desired compound.
- The structure of the purified product should be confirmed by spectroscopic methods (<sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, and Mass Spectrometry).

## Biological Activity and Potential Applications

Direct quantitative biological data for **2',6'-Dihydroxy-4,4'-dimethoxychalcone** is not readily available in the cited literature. However, the broader class of hydroxylated and methoxylated chalcones exhibits a wide range of pharmacological activities. The data presented below is for structurally related compounds and should be considered indicative of potential, rather than confirmed, activity for **2',6'-Dihydroxy-4,4'-dimethoxychalcone**.

## Potential Anti-Inflammatory Activity

A related dihydrochalcone, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), has been shown to possess anti-inflammatory properties.

Compound	Assay	Cell Line/Model	Observed Effect
2',6'-dihydroxy-4'-methoxydihydrochalcone	LPS-induced inflammation	Macrophages (RAW 264.7) and neutrophils	Significant reduction in IL-1 $\beta$ , TNF, and nitrite levels.
2',6'-dihydroxy-4'-methoxydihydrochalcone	Carrageenan-induced inflammation	Male Swiss mice	Significant reduction in neutrophil migration.

## Potential Anticancer and Cytotoxic Activity

Various methoxylated chalcones have demonstrated cytotoxic effects against cancer cell lines. For instance, 2',4-dihydroxy-4',6'-dimethoxy-chalcone has been shown to inhibit breast cancer cell growth.

Compound	Cell Line	Activity
2',4-dihydroxy-4',6'-dimethoxy-chalcone	Luminal A and triple-negative breast cancer cells	Selective inhibition of proliferation, induction of autophagy and intrinsic apoptosis.

## Asymmetric Catalysis

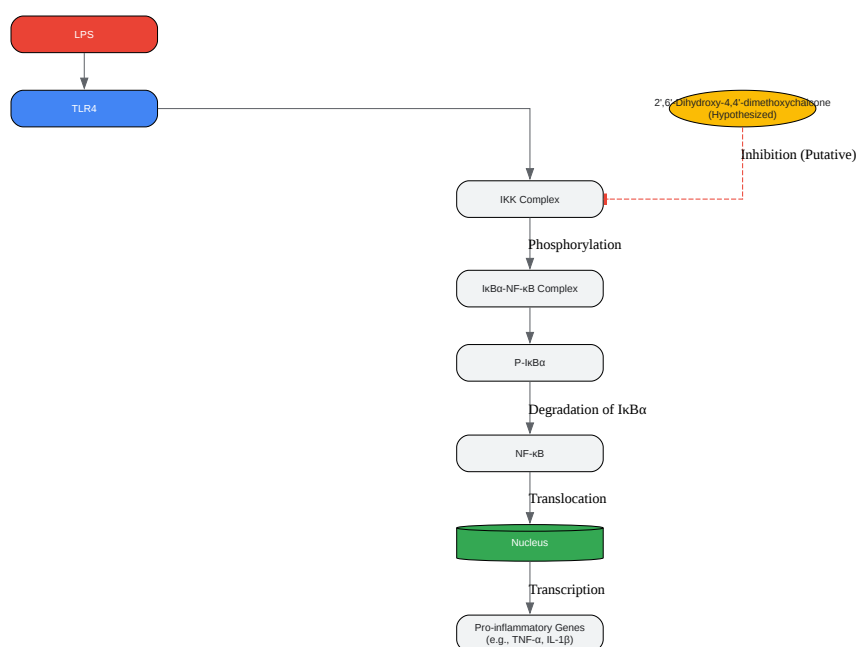
**2',6'-Dihydroxy-4,4'-dimethoxychalcone** has been utilized as a substrate in asymmetric catalysis. It can be cyclized to the naturally occurring flavanone, naringenin-4',7-dimethyl ether, with up to 64% enantiomeric excess using cinchona alkaloids as chiral Brønsted base mediators.

## Putative Signaling Pathways

While the specific signaling pathways modulated by **2',6'-Dihydroxy-4,4'-dimethoxychalcone** have not been elucidated, based on the activities of related chalcones, it can be hypothesized that it may interact with key inflammatory and cell survival pathways.

## Hypothetical Anti-Inflammatory Signaling Pathway

Many chalcones exert their anti-inflammatory effects by modulating the NF- $\kappa$ B signaling pathway. A potential mechanism is the inhibition of I $\kappa$ B $\alpha$  phosphorylation, which prevents the translocation of NF- $\kappa$ B to the nucleus, thereby downregulating the expression of pro-inflammatory genes.



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